Methyl behenate

Catalog No.
S570505
CAS No.
929-77-1
M.F
C23H46O2
M. Wt
354.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl behenate

CAS Number

929-77-1

Product Name

Methyl behenate

IUPAC Name

methyl docosanoate

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3

InChI Key

QSQLTHHMFHEFIY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC

Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER

Synonyms

Behenic Acid Methyl Ester; Kemester 9022; Kemester 9027-90; Methyl Behenate; Methyl Docosanoate; Methyl n-Docosanoate; NSC 158426

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC

Pharmaceutical Research and Development

Methyl behenate serves as a pharmaceutical secondary standard and certified reference material (CRM) []. These standards are crucial for ensuring the accuracy, consistency, and identity of pharmaceutical products undergoing research and development []. By comparing test samples with the known properties of methyl behenate, researchers can verify the composition and quality of their pharmaceutical preparations with greater confidence.

Lipid and Fatty Acid Analysis

Methyl behenate plays a vital role in lipid and fatty acid analysis []. This involves characterizing the different types of fats and oils present in a sample. Methyl behenate acts as an internal standard in this process. By adding a known amount of methyl behenate to the sample, researchers can compare its peak area in a chromatographic analysis (e.g., gas chromatography) to the peaks of other fatty acids present []. This comparison allows for quantification of the various fatty acids in the sample, offering valuable insights into their composition and potential biological functions.

Cell Culture and Research

Methyl behenate finds application in cell culture research as well []. It can be incorporated into the culture medium to supplement and modify its properties, potentially influencing cell growth, differentiation, and behavior. For instance, some studies suggest that methyl behenate can enhance the adhesion of certain cell types to culture surfaces, facilitating their growth and analysis [].

Methyl behenate is a long-chain fatty acid ester with the chemical formula CH3(CH2)20COOCH3 []. It originates from behenic acid, a waxy substance present in plant cuticles, seeds, and some animal fats. Methyl behenate holds potential for various applications in scientific research, particularly in the fields of material science and cosmetics [].


Molecular Structure Analysis

Methyl behenate possesses a linear hydrocarbon chain with 22 carbon atoms (C22). A carboxylic acid group (COOH) is present at one end, esterified with a methyl group (CH3) at the other []. This structure contributes to its hydrophobic (water-repelling) and lipophilic (fat-loving) properties.


Chemical Reactions Analysis

Synthesis of methyl behenate typically involves the esterification of behenic acid with methanol using an acid catalyst []. The balanced reaction equation for this process is:

C21H43COOH (behenic acid) + CH3OH (methanol) -> CH3(CH2)20COOCH3 (methyl behenate) + H2O (water) []

Limited information exists regarding the decomposition of methyl behenate. However, under high temperatures, it might undergo hydrolysis (reaction with water) to form behenic acid and methanol [].


Physical And Chemical Properties Analysis

  • Melting Point: 50-54 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and ethanol []
  • Stability: Stable under normal storage conditions []

Methyl behenate is generally considered safe for topical use in cosmetics. Studies by the Environmental Working Group (EWG) indicate low hazard concerns for cancer, allergies, and developmental/reproductive toxicity []. However, as with any substance, allergic reactions in some individuals cannot be entirely ruled out.

Color/Form

NEEDLES FROM ACETONE

XLogP3

11.2

Boiling Point

224-225 °C @ 15 MM HG

LogP

10.2 (LogP)

Appearance

Unit:500 mgSolvent:nonePurity:99%Physical solid

Melting Point

54.0 °C
54 °C

UNII

04KBO9R771

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

929-77-1

Wikipedia

Methyl behenate

Use Classification

Cosmetics -> Humectant; Skin conditioning

General Manufacturing Information

Docosanoic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF DOCOSENOIC ACID. OIL OR FAT IS CONVERTED TO METHYL ESTERS, WHICH ARE DETERMINED BY GAS-LIQUID CHROMATOGRAPHY... /DOCOSENOIC ACID/

Dates

Modify: 2023-08-15
1. R. Sanders et al. “Evidence for two enzymatic pathways for _x0002_-oxidation of docosanoic acid in rat liver microsomes” Journal of Lipid Research, vol. 46pp. 1001-1008, 20052. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. A. Millar et al. “CUT1, an Arabidopsis Gene Required for Cuticular Wax Biosynthesis and Pollen Fertility, Encodes a Very-Long-Chain Fatty AcidCondensing Enzyme” Plant Cell, Vol. 11 pp. 825-838, 19994. P. Tvrdika et al. “Role of a New Mammalian Gene Family in the Biosynthesis of Very Long Chain Fatty Acids and Sphingolipids” Journal of CellBiology, Vol. 149(3) pp. 707, 2000

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